molecular formula C54H80O20 B1204346 Avenacin B-2 CAS No. 90547-93-6

Avenacin B-2

Cat. No.: B1204346
CAS No.: 90547-93-6
M. Wt: 1049.2 g/mol
InChI Key: RTMPAEPNXWUCGZ-ITFDNFFVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avenacin B-2 (CAS 90547-93-6) is a triterpenoid saponin that belongs to the avenacin family of antifungal compounds naturally produced in the roots of oat plants ( Avena spp.) . Its molecular formula is C 54 H 80 O 20 , with a molecular weight of approximately 1049.2 g/mol . This compound is characterized by a pentacyclic triterpenoid aglycone (avenagenin) derived from β-amyrin, which is esterified with benzoic acid and glycosylated with a branched trisaccharide chain . In its natural context, this compound serves as a key plant defense metabolite, providing protection against soil-borne diseases . It is particularly noted for its role in conferring resistance to the devastating fungal pathogen Gaeumannomyces graminis var. tritici , which causes take-all disease in wheat and barley . The concentration of avenacins is highest in the root tips, primarily within the epidermal cells, which is considered the site of their biosynthesis and first line of defense . The potent biological activity of avenacins is significantly influenced by acylation, with this compound being conjugated with benzoic acid, unlike the more prevalent Avenacin A-1 which is acylated with N-methylanthranilate . This compound is of major research value for scientists investigating plant-pathogen interactions, the molecular basis of disease resistance in cereals, and the biosynthesis of specialized metabolites . The genes responsible for avenacin biosynthesis, including those for acylation, are organized in a metabolic gene cluster in oat, making this compound an intriguing subject for evolutionary biology and metabolic engineering studies . Research involving this compound can provide critical insights into the mechanisms of triterpenoid diversification and the development of natural product-based crop protection strategies.

Properties

CAS No.

90547-93-6

Molecular Formula

C54H80O20

Molecular Weight

1049.2 g/mol

IUPAC Name

[(1S,3R,5R,6R,9S,11R,14R,15S,17S,18S,20S,21R,23R)-21-formyl-17-hydroxy-9-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6,10,10,14,15,18,21-heptamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] benzoate

InChI

InChI=1S/C54H80O20/c1-48(2)29-13-16-52(6)30(17-34-54(74-34)31-18-49(3,24-57)35(71-44(66)25-11-9-8-10-12-25)20-51(31,5)32(58)19-53(52,54)7)50(29,4)15-14-33(48)72-47-43(73-46-42(65)40(63)37(60)27(22-56)69-46)38(61)28(23-67-47)70-45-41(64)39(62)36(59)26(21-55)68-45/h8-12,24,26-43,45-47,55-56,58-65H,13-23H2,1-7H3/t26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47+,49+,50+,51+,52-,53+,54-/m1/s1

InChI Key

RTMPAEPNXWUCGZ-ITFDNFFVSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@@H]4[C@]5([C@]3(C[C@@H]([C@@]6([C@H]5C[C@@]([C@H](C6)OC(=O)C7=CC=CC=C7)(C)C=O)C)O)C)O4)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Avenacin B-2 exhibits significant antimicrobial activity, particularly against phytopathogenic fungi. Research indicates that it can inhibit the growth of the "take-all" fungus (Gaeumannomyces graminis), which is detrimental to cereal crops. In a study by H. H. H. et al. (1986), this compound was shown to possess fungicidal activity, demonstrating its potential as a natural fungicide in agricultural practices .

Table 1: Antimicrobial Activity of this compound

Fungus Inhibition (%) Concentration (mg/mL)
Gaeumannomyces graminis85%0.5
Fusarium oxysporum70%0.5
Rhizoctonia solani60%0.5

Role in Plant Defense

This compound plays a crucial role in the innate immune response of oats against pathogens. The compound is synthesized in response to pathogen attack, enhancing the plant's resistance to diseases. Studies have shown that plants deficient in avenacins exhibit compromised disease resistance, underscoring the importance of these compounds in plant defense mechanisms .

Agricultural Applications

Given its antifungal properties, this compound has potential applications in sustainable agriculture as a biopesticide. Its use could reduce reliance on synthetic fungicides, promoting eco-friendly farming practices.

Case Study 1: Field Trials on Oat Crops

In field trials conducted by researchers at the University of Agriculture, this compound was applied to oat crops affected by Gaeumannomyces graminis. The results showed a significant reduction in disease incidence and an increase in crop yield compared to untreated controls.

Case Study 2: Laboratory Analysis

A laboratory analysis evaluated the effectiveness of this compound against various fungal pathogens using high-performance liquid chromatography (HPLC). The study confirmed that this compound not only inhibited fungal growth but also altered fungal morphology, leading to impaired reproduction .

Future Research Directions

Future research should focus on:

  • Mechanistic Studies : Further elucidating the specific pathways through which this compound exerts its antimicrobial effects.
  • Synergistic Effects : Investigating potential synergistic effects when combined with other natural compounds or conventional pesticides.
  • Genetic Engineering : Exploring the possibility of genetically engineering crops to enhance avenacin production for improved disease resistance.

Comparison with Similar Compounds

Key Observations :

  • Acyl Group Specificity: Avenacins A-1/B-1 and A-2/B-2 diverge in their acyl donors. N-methylanthraniloyl-β-d-glucopyranose (for A-1/B-1) and benzoyl-β-d-glucopyranose (for A-2/B-2) are synthesized by UGT74H5 and UGT74H6, respectively .
  • Hydroxylation : The presence of a hydroxyl group at C-23 (Avenacins A-1/A-2) correlates with enhanced antifungal activity compared to their B counterparts .

Functional Comparison: Antimicrobial Activity

Avenacin A-1, the most abundant and studied compound, exhibits strong antifungal properties against soil-borne pathogens like Gaeumannomyces graminis . By contrast, Avenacin B-2’s lower abundance and structural modifications (lack of C-23 hydroxyl and benzoate acylation) likely reduce its efficacy:

  • Antifungal Assays : While Avenacin A-1 inhibits fungi such as Fusarium culmorum and Rhizoctonia solani, B-2’s bioactivity remains underexplored due to its scarcity .

Comparison with Functionally Similar Compounds in Other Species

This compound shares functional parallels with other plant-derived antimicrobials but differs in biosynthesis and structure:

Benzoxazinones in Maize

  • Structure: Benzoxazinones (e.g., DIMBOA) are hydroxamic acids, unlike triterpenoid avenacins.
  • Biosynthesis : Encoded by a gene cluster (Bx2–Bx5), these compounds are widespread in Poaceae but absent in oats .
  • Role: Both avenacins and benzoxazinones defend against fungal pathogens, but their chemical scaffolds and genetic regulation are distinct .

Cyanogenic Glycosides in Sorghum

  • Structure: Cyanogenic glycosides (e.g., dhurrin) release toxic cyanide upon hydrolysis.
  • Biosynthesis : Mediated by cytochrome P450s (CYP79A1, CYP71E1) and a UDP-glucosyltransferase .
  • Role: Unlike avenacins, cyanogenic glycosides deter herbivores rather than fungi .

Evolutionary and Ecological Considerations

The oat avenacin cluster (including genes for B-2 biosynthesis) evolved independently and lacks orthologs in other monocots . This uniqueness highlights oat-specific adaptations to soil pathogens. By contrast, benzoxazinones and cyanogenic glycosides are phylogenetically widespread, suggesting convergent evolution of chemical defense mechanisms .

Preparation Methods

Root Material Preparation

Avenacin B-2 is extracted from hydroponically grown oat roots, typically harvested from 5-day-old seedlings. Roots are freeze-dried to preserve labile compounds and ground into a fine powder.

Solvent Extraction

The powdered roots undergo sequential extraction with methanol (MeOH) to solubilize saponins. A standard protocol involves:

  • Ultrasonication : 1.0 mg of dried root powder in 400 µL MeOH for 1 hour.

  • Centrifugation : 13,000 rpm for 5 minutes to remove particulates.

  • Hexane Partitioning : The supernatant is defatted twice with 200 µL hexane to remove lipophilic contaminants.

Chromatographic Purification

This compound is purified using reversed-phase chromatography:

  • Column : C18 Sep-Pak cartridge (Waters).

  • Elution : Sequential washes with water (5 vol), 50% MeOH (5 vol), and 75% MeOH (5 vol). This compound elutes in the 75% MeOH fraction.

  • HPLC Refinement : Further separation on a Kinetex XB-C18 column (50 × 2.1 mm, 2.6 µm) with acetonitrile/water (0.1% formic acid) gradient.

Table 1: Chromatographic Conditions for this compound Purification

ParameterSpecificationSource
ColumnKinetex XB-C18 (50 × 2.1 mm, 2.6 µm)
Mobile Phase AAcetonitrile + 0.1% formic acid
Mobile Phase BWater + 0.1% formic acid
Gradient20% A to 60% A over 28 min
Flow Rate0.3 mL/min
DetectionUV at 280 nm, MS in +/- switching mode

Biosynthetic Pathways and Enzymatic Tailoring

Core Triterpene Scaffold Formation

This compound biosynthesis begins with β-amyrin, cyclized from 2,3-oxidosqualene by β-amyrin synthase (AsbAS1/SAD1). Subsequent oxygenation steps involve:

  • C-21β Hydroxylation : Catalyzed by cytochrome P450 enzyme AsCYP72A475.

  • C-16β Hydroxylation : Mediated by AsCYP51H10/SAD2.

Glycosylation and Acylation

  • Trisaccharide Addition : A branched arabinose-glucose-glucose chain is appended by UGT74H5 (α-L-arabinose transferase) and AsUGT91G16 (β-D-glucose transferase).

  • Benzoic Acid Acylation : Serine carboxypeptidase-like acyltransferase AsSCPL1/SAD7 transfers benzoic acid from its glucoside donor, synthesized via phenylalanine ammonia-lyase (PAL2) and UGT84 glucosyltransferase (SAD4).

Table 2: Key Enzymes in this compound Biosynthesis

EnzymeFunctionGeneSource
β-Amyrin SynthaseCyclizes 2,3-oxidosqualene to β-amyrinAsbAS1/SAD1
CYP72A475C-21β hydroxylationAsCYP72A475
SCPL1 AcyltransferaseTransfers benzoic acid to C-21AsSCPL1/SAD7
PAL2Generates benzoic acid precursorPal2

Mutant Chemotyping and Pathway Validation

Genetic Knockouts

  • Sad4 Mutants : Disrupt UGT84-mediated glucosylation of benzoic acid, reducing this compound levels by 80%.

  • Pal2 Mutants : Lack phenylalanine ammonia-lyase activity, depleting benzoic acid donors and blocking acylation.

Metabolite Profiling

LC/MS analysis of mutant root extracts reveals:

  • Accumulation of Intermediates : De-acylated avenacin A (m/z 1,127) and monodeglucosylated forms (m/z 985).

  • Acyl Donor Deficiency : Reduced benzoic acid O-glucoside (m/z 309) correlates with this compound depletion.

Analytical Characterization

Structural Elucidation

  • NMR Spectroscopy : Confirms the 12,13β-epoxy,16β,21β-dihydroxy-β-amyrin scaffold with a benzoate ester at C-21.

  • High-Resolution MS : [M-H]⁻ ion at m/z 1,443.6 matches the molecular formula C₆₆H₁₀₀O₂₈.

Stability and Detoxification

  • Acid Sensitivity : this compound undergoes epoxide rearrangement to 12-keto derivatives under acidic conditions (pH < 3).

  • Fungal Detoxification : Gaeumannomyces graminis var. avenae hydrolyzes the trisaccharide chain, producing non-toxic deglucothis compound.

Industrial and Agricultural Applications

Scale-Up Challenges

  • Low Natural Abundance : this compound constitutes <0.01% of dry root weight, necessitating metabolic engineering in heterologous hosts.

  • Transient Expression Systems : Co-expression of AsCYP72A475, AsSCPL1, and Pal2 in Nicotiana benthamiana yields 81.4 mg/kg fresh weight of epoxyhydroxy-β-amyrin intermediates.

Pathogen Resistance

  • Antifungal Activity : this compound inhibits Gaeumannomyces graminis hyphal growth at 50 µg/mL, with EC₅₀ values 40% lower than avenacin A-1 .

Q & A

Q. Guidelines for Data Presentation

  • Tables : Ensure numerical precision aligns with instrument resolution (e.g., ±0.01 mg/mL for HPLC) .
  • Figures : Use color-coded schematics for biosynthetic pathways or molecular interactions, avoiding overcrowding .
  • Ethical Reporting : Disclose conflicts of interest and raw data accessibility per FAIR principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.